N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide

Multidrug Resistance MRP1 Transporter Chemosensitization

N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide (CAS 496013-94-6) is a tertiary benzenesulfonamide featuring cyclohexyl and ethyl substituents on the sulfonamide nitrogen, with methoxy and methyl groups at the 2- and 5-positions of the benzene ring, respectively. The compound has a molecular formula of C16H25NO3S, a molecular weight of 311.44 g/mol, and a predicted LogP of 4.08–4.32, indicating moderate lipophilicity.

Molecular Formula C16H25NO3S
Molecular Weight 311.44
CAS No. 496013-94-6
Cat. No. B2596163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide
CAS496013-94-6
Molecular FormulaC16H25NO3S
Molecular Weight311.44
Structural Identifiers
SMILESCCN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)C)OC
InChIInChI=1S/C16H25NO3S/c1-4-17(14-8-6-5-7-9-14)21(18,19)16-12-13(2)10-11-15(16)20-3/h10-12,14H,4-9H2,1-3H3
InChIKeyDOCKNIYRFIQJPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide (CAS 496013-94-6): Chemical Profile and Procurement Considerations


N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide (CAS 496013-94-6) is a tertiary benzenesulfonamide featuring cyclohexyl and ethyl substituents on the sulfonamide nitrogen, with methoxy and methyl groups at the 2- and 5-positions of the benzene ring, respectively [1]. The compound has a molecular formula of C16H25NO3S, a molecular weight of 311.44 g/mol, and a predicted LogP of 4.08–4.32, indicating moderate lipophilicity . It was originally deposited in the NIH Molecular Libraries Small Molecule Repository (MLSMR) and screened through the Molecular Libraries Probe Production Centers Network (MLPCN), with confirmed bioactivity data available in PubChem and BindingDB [1][2].

Why N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide Cannot Be Replaced by Simpler Sulfonamide Analogs


Within the N-cyclohexyl-N-ethyl-benzenesulfonamide scaffold, aromatic ring substituents critically influence both target engagement and physicochemical properties. The unsubstituted parent compound, N-cyclohexyl-N-ethylbenzenesulfonamide (C14H21NO2S), has been characterized crystallographically [1] but has no reported MRP1 or NompC bioactivity in PubChem, while the 4-methyl analog (N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide) likewise lacks evidence of transporter modulation [2]. By contrast, the 2-methoxy-5-methyl substitution pattern in the target compound is associated with measurable activity at multiple transporter targets (MRP1, NompC, Mucolipin-3), with EC50 values in the low micromolar range [3]. The added methoxy group also elevates the predicted LogP from approximately 3.2 (for the unsubstituted analog) to 4.08–4.32, altering membrane partitioning behavior . Substituting with a simpler, less substituted analog risks losing both the observed polypharmacology and the tailored physicochemical profile required for cellular assays in transporter research.

Quantitative Differentiation Evidence for N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide Against Close Analogs


MRP1 (ABCC1) Activation: 3.33 μM EC50 in Human H69AR Lung Tumor Cells

The target compound demonstrated an EC50 of 3.33E+3 nM (3.33 μM) in a dose-response confirmatory assay measuring rescue of MRP1-overexpressing H69AR human lung tumor cells from doxorubicin-induced cytotoxicity, as deposited in PubChem AID 844 [1]. In contrast, the unsubstituted parent compound, N-cyclohexyl-N-ethylbenzenesulfonamide, has no active bioassay record in PubChem for MRP1, nor does the 4-methyl analog [2]. This indicates that the 2-methoxy-5-methyl substitution pattern is a key structural determinant for MRP1 interaction within this scaffold.

Multidrug Resistance MRP1 Transporter Chemosensitization

NompC Ion Channel Modulation: Selective Activity Profile in a Zebrafish Mechanosensory Channel Assay

In a separate MLPCN screening campaign (PubChem AID 1682), the target compound was found to modulate the NompC mechanosensitive ion channel from Danio rerio with an EC50 of 2.99E+4 nM (29.9 μM) [1]. No other N-cyclohexyl-N-ethyl-benzenesulfonamide analogs (including the unsubstituted, 4-methyl, or 2,3,4,5-tetramethyl variants) have documented NompC activity in PubChem [2]. While this EC50 is modest (approximately 10-fold weaker than its MRP1 activity), the observation of dual MRP1/NompC activity distinguishes this compound from close structural analogs that appear silent at both targets.

Mechanosensation Ion Channel NompC

Mucolipin-3 (TRPML3) Activity: 3.39 μM EC50 Adding a Third Transporter Target

In a third MLPCN screen (PubChem AID 1562), the target compound exhibited an EC50 of 3.39E+3 nM (3.39 μM) against human Mucolipin-3 (TRPML3), a lysosomal cation channel [1]. This EC50 is comparable to its MRP1 potency (3.33 μM) and approximately 9-fold stronger than its NompC activity. Among the N-cyclohexyl-N-ethyl-benzenesulfonamide analog series, no other member has reported Mucolipin-3 activity [2]. The consistent activity across three structurally distinct transporter/channel targets (MRP1, NompC, Mucolipin-3) suggests that the 2-methoxy-5-methyl substitution pattern confers a unique polypharmacological profile absent in simpler analogs.

TRPML3 Lysosomal Channel Transporter Pharmacology

Physicochemical Differentiation: LogP Elevation Driven by 2-Methoxy-5-Methyl Substitution

The predicted LogP of the target compound is 4.08 (Hit2Lead) to 4.32 (ACD/Labs), compared to the unsubstituted parent N-cyclohexyl-N-ethylbenzenesulfonamide, which has a predicted LogP of approximately 3.2 . This represents an increase of approximately 0.9–1.1 LogP units attributable to the addition of the methoxy and methyl substituents on the benzene ring. The 4-methyl analog (LogP ~3.6, predicted) falls between these values but still lacks the methoxy group that provides additional hydrogen bond acceptor capacity (4 acceptors in the target compound versus 2 in the 4-methyl analog), which may influence target binding orientation [1]. The elevated LogP also translates into a higher predicted bioconcentration factor (ACD/BCF: 608.88 at pH 7.4) and soil organic carbon-water partition coefficient (ACD/KOC: 3425.85), indicating greater lipophilicity-driven membrane partitioning .

Lipophilicity LogP Membrane Permeability

Structural Confirmation: Distinct Dihedral Angle Geometry Versus Simpler Analogs

While no crystal structure has been reported for the target compound itself, crystallographic data are available for two close analogs: N-cyclohexyl-N-ethylbenzenesulfonamide (dihedral angle between phenyl and cyclohexyl ring mean planes: 40.29° and 37.91° in the two independent molecules of the asymmetric unit) [1] and N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide (dihedral angle: 59.92°) [2]. The substantial difference (approximately 20°–22°) in dihedral angle between the unsubstituted and 4-methyl analogs demonstrates that even a single para-methyl substituent significantly alters the low-energy conformation of the N-cyclohexyl-N-ethyl-benzenesulfonamide scaffold . By extension, the 2-methoxy-5-methyl substitution pattern in the target compound likely induces an even more distinct conformational preference due to the ortho-methoxy group's steric and electronic effects, which may underlie its unique multi-target activity profile.

X-ray Crystallography Conformational Analysis Sulfonamide Geometry

Validated Research Application Scenarios for N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide Based on Quantitative Evidence


MRP1 Transporter Pharmacology and Multidrug Resistance Reversal Studies

This compound is fit-for-purpose as an MRP1 modulator in chemoresistance research. Its EC50 of 3.33 μM in H69AR human lung tumor cells provides a defined potency benchmark for structure-activity relationship (SAR) studies aimed at developing more potent MRP1 activators or inhibitors [1]. The assay protocol (10 μM compound pre-treatment, 18–22 h incubation, doxorubicin challenge) is publicly documented in PubChem AID 844, enabling direct experimental replication. Researchers investigating pseudoxanthoma elasticum (PXE) pathophysiology, where MRP1 activation is hypothesized to compensate for loss-of-function MRP6 mutations, may use this compound as a chemical probe to test this hypothesis in cellular models [1].

Multi-Transporter Profiling and Polypharmacology Screening

The compound's confirmed activity at three structurally distinct membrane proteins—MRP1 (EC50 3.33 μM), Mucolipin-3/TRPML3 (EC50 3.39 μM), and NompC (EC50 29.9 μM)—makes it a useful reference compound for multi-target screening panels [2][3][4]. It can serve as a positive control or calibration standard in assays designed to profile compound libraries against transporter families (ABC transporters, TRP channels, and mechanosensitive channels). The comparable potency at MRP1 and TRPML3 (within 2% of each other) versus the approximately 9-fold selectivity window against NompC provides a built-in selectivity benchmark for evaluating new analogs in medicinal chemistry campaigns [2][3].

Medicinal Chemistry Starting Point for Sulfonamide-Based Transporter Modulators

As the only N-cyclohexyl-N-ethyl-benzenesulfonamide derivative with documented multi-target transporter activity, this compound represents the minimal pharmacophore for this activity profile within the chemical series [2][3][4]. The 2-methoxy group contributes hydrogen bond acceptor capacity (total 4 acceptors), while the 5-methyl group modulates lipophilicity (LogP 4.08–4.32) and potentially influences the dihedral angle between aromatic rings . Medicinal chemists can use this compound as a starting scaffold for systematic modification: varying the N-alkyl groups (cyclohexyl, ethyl), exploring alternative aromatic substitution patterns, or replacing the sulfonamide linker to probe structure-activity relationships at MRP1, TRPML3, or NompC [2].

Lipophilicity-Controlled Cellular Assay Development

With a predicted LogP of 4.08–4.32 and a bioconcentration factor (BCF) of approximately 609 at pH 7.4, this compound occupies a lipophilicity range suitable for cell-based transporter assays where membrane partitioning is required but excessive non-specific binding must be avoided . Compared to the unsubstituted parent (LogP ~3.2), the target compound's higher LogP may improve membrane permeability in assays using intact cells, potentially explaining its detectable activity in three cell-based or membrane-protein assays while simpler analogs remain inactive [5]. Assay development scientists can leverage the compound's moderate lipophilicity to optimize DMSO stock concentrations (recommended ≤10 mM based on molecular weight 311.44 g/mol) and to anticipate potential solubility limitations in aqueous assay buffers requiring the addition of carrier proteins or low-percentage organic co-solvents.

Quote Request

Request a Quote for N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.